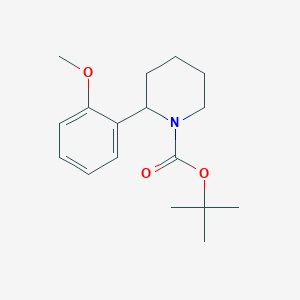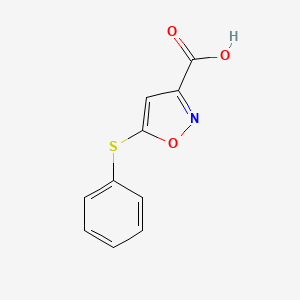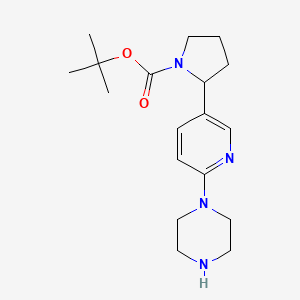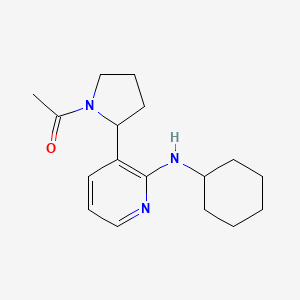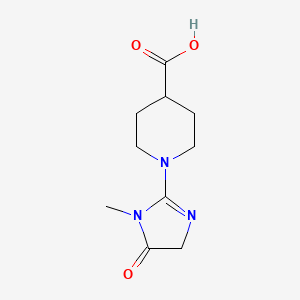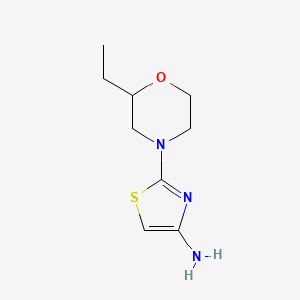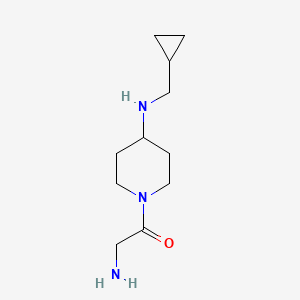
(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a difluoromethoxyphenyl group and a methanamine group attached to the oxadiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Difluoromethoxyphenyl Group: This step involves the substitution of a suitable phenyl precursor with a difluoromethoxy group using reagents like difluoromethyl ethers.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (3-(2-(Methoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine
- (3-(2-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine
- (3-(2-(Chloromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine
Uniqueness
(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine is unique due to the presence of the difluoromethoxy group, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity, stability, and interactions with other molecules.
Propiedades
Fórmula molecular |
C10H9F2N3O2 |
|---|---|
Peso molecular |
241.19 g/mol |
Nombre IUPAC |
[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C10H9F2N3O2/c11-10(12)16-7-4-2-1-3-6(7)9-14-8(5-13)17-15-9/h1-4,10H,5,13H2 |
Clave InChI |
WRWZDGBZSREGFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NOC(=N2)CN)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



